

An In-depth Technical Guide to the Biological Activity of Methyl 3-oxoheptanoate

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Compound of Interest

Compound Name: Methyl 3-oxoheptanoate

Cat. No.: B126765

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Abstract

Methyl 3-oxoheptanoate is a beta-keto ester with potential applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] While its primary current use is as a synthetic intermediate, its structural motifs suggest the possibility of underexplored biological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on **methyl 3-oxoheptanoate** and presents a roadmap for the systematic investigation of its biological effects. Detailed experimental protocols for assessing its cytotoxicity, antimicrobial properties, and enzymatic interactions are provided, alongside templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Introduction

Methyl 3-oxoheptanoate (CAS 39815-78-6) is an organic compound with the molecular formula $C_8H_{14}O_3$. [4][5] It is recognized as a versatile intermediate in organic synthesis, particularly in the development of bioactive compounds and specialty chemicals.[1][2] Its applications extend to the flavor and fragrance industry due to its fruity aroma.[1][3] Despite its use in synthetic chemistry, a thorough investigation of its intrinsic biological activity is lacking in publicly available literature. This guide aims to bridge this gap by providing the necessary tools and methodologies for researchers to explore the bioactivity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 3-oxoheptanoate** is presented in Table 1. This information is crucial for designing and interpreting biological experiments.

Table 1: Physicochemical Properties of **Methyl 3-oxoheptanoate**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₃	[4][5]
Molecular Weight	158.19 g/mol	[4]
CAS Number	39815-78-6	[4][5]
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	206 °C at 760 mmHg	[6]
Density	0.994 g/mL at 20 °C	[6]
Solubility	Soluble in organic solvents.	
SMILES	<chem>CCCCC(=O)CC(=O)OC</chem>	[5]
InChIKey	CZTKGERSDUGZPQ-UHFFFAOYSA-N	[5]

Potential Biological Activities and Experimental Assessment

Based on its chemical structure as a beta-keto ester, **methyl 3-oxoheptanoate** may exhibit a range of biological activities. The following sections detail experimental protocols to investigate these potential effects.

Cytotoxicity Assessment

The evaluation of a compound's effect on cell viability is a fundamental first step in determining its biological activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.^[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- **Methyl 3-oxoheptanoate**
- Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **methyl 3-oxoheptanoate** in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
- **Incubation:** Incubate the plates for 24, 48, or 72 hours.
- **MTT Addition:** After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

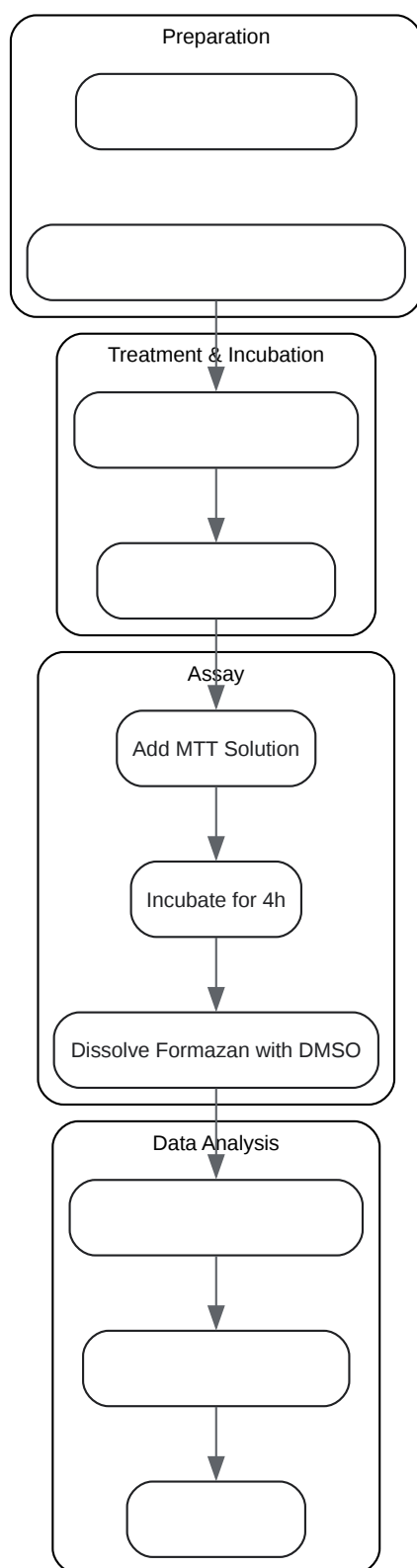
- **Formazan Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell growth).^[7]

Data Presentation:

Table 2: Hypothetical Cytotoxicity Data for **Methyl 3-oxoheptanoate**

Cell Line	Incubation Time (h)	IC_{50} (μ M)
HeLa	24	150.2
48	95.8	
MCF-7	24	210.5
48	135.1	
HEK293	24	> 500
48	> 500	

Experimental Workflow:



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Figure 1: Workflow for MTT Cell Viability Assay.

Antimicrobial Activity Assessment

The potential of **methyl 3-oxoheptanoate** to inhibit the growth of microorganisms can be evaluated using standard susceptibility testing methods.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.^{[8][9]}

Materials:

- **Methyl 3-oxoheptanoate**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- **Prepare Inoculum:** Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- **Serial Dilution:** Perform a two-fold serial dilution of **methyl 3-oxoheptanoate** in the appropriate broth in a 96-well plate.
- **Inoculation:** Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[8] This can be assessed visually or by

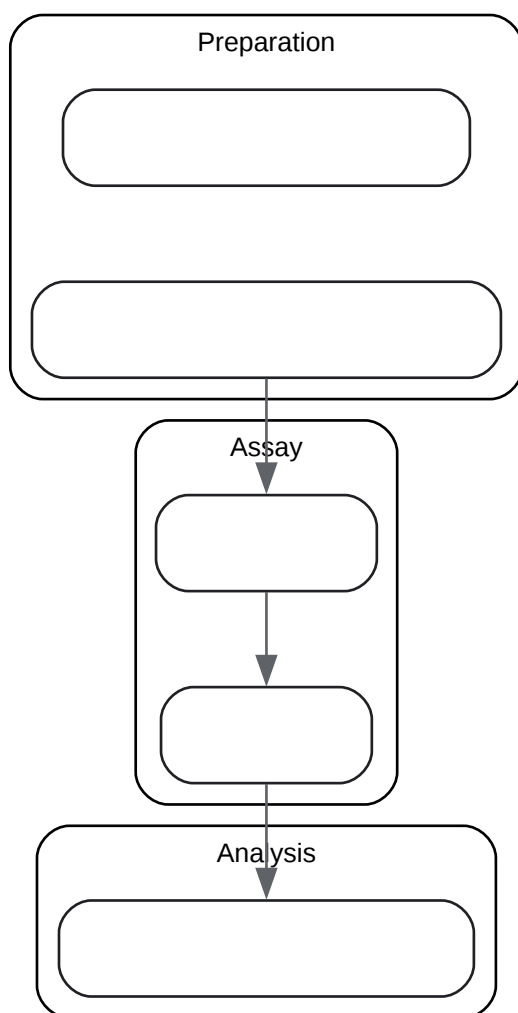
measuring the optical density at 600 nm.

Data Presentation:

Table 3: Hypothetical Antimicrobial Activity of **Methyl 3-oxoheptanoate**

Microorganism	Type	MIC (µg/mL)
Staphylococcus aureus	Gram-positive Bacteria	128
Escherichia coli	Gram-negative Bacteria	256
Candida albicans	Yeast	512
Aspergillus niger	Mold	>1024

Experimental Workflow:



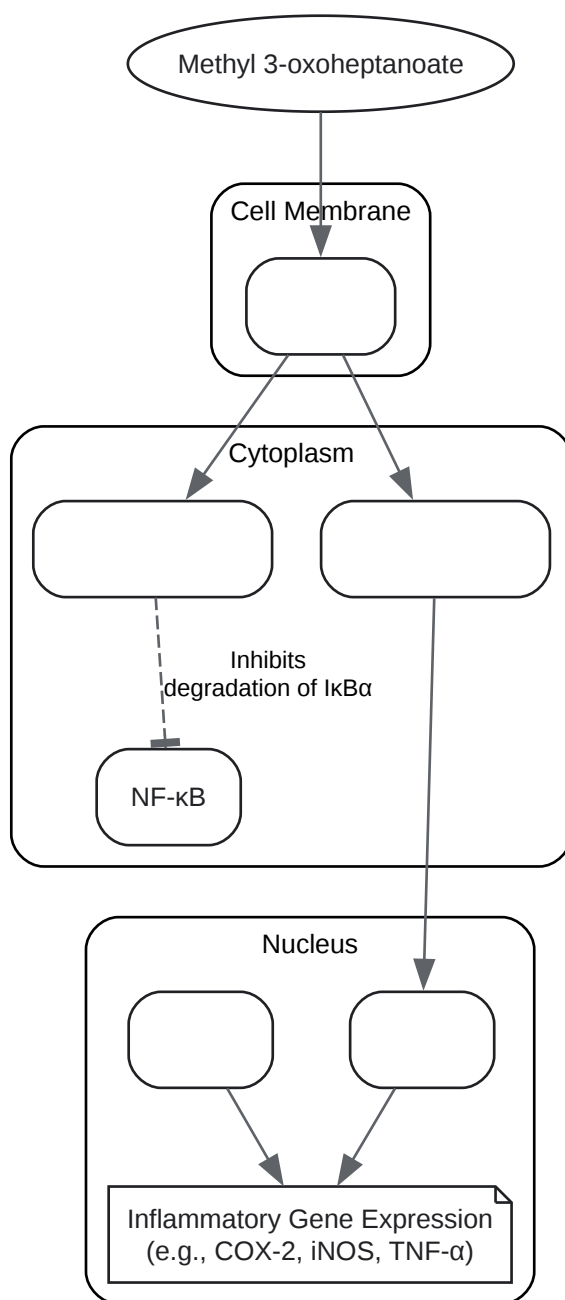
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Figure 2: Workflow for Broth Microdilution MIC Assay.

Potential Mechanism of Action: Signaling Pathway Exploration

While no specific signaling pathways have been elucidated for **methyl 3-oxoheptanoate**, compounds with similar structures can interact with various cellular targets. A hypothetical pathway that could be investigated is the modulation of inflammatory responses.

Hypothetical Signaling Pathway:



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Figure 3: Hypothetical Anti-inflammatory Signaling Pathway.

Synthesis

Methyl 3-oxoheptanoate can be synthesized through various methods, with the Claisen condensation being a common approach.

General Synthesis Protocol: Claisen Condensation

This protocol describes a general method for the synthesis of β -keto esters.

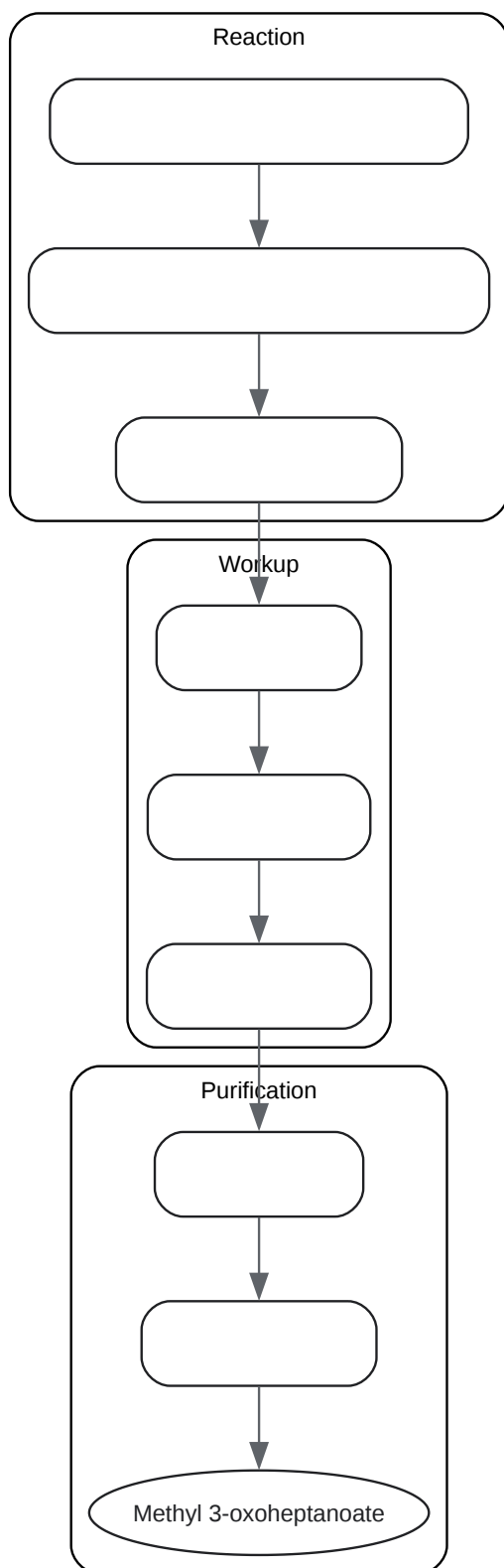
Materials:

- Methyl pentanoate
- Methyl acetate
- Sodium methoxide
- Anhydrous diethyl ether
- Hydrochloric acid (for workup)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium methoxide in anhydrous diethyl ether.
- **Addition of Esters:** A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred solution at room temperature.
- **Reflux:** After the addition is complete, the reaction mixture is refluxed for several hours.
- **Workup:** The reaction mixture is cooled and then acidified with dilute hydrochloric acid. The ether layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Synthesis Workflow:



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Figure 4: General Workflow for the Synthesis of **Methyl 3-oxoheptanoate**.

Conclusion

Methyl 3-oxoheptanoate is a compound with recognized utility in chemical synthesis. Its biological activities, however, remain largely unexplored. This technical guide provides a framework for initiating a comprehensive investigation into its cytotoxic and antimicrobial properties, and for exploring its potential mechanisms of action. The detailed protocols and data presentation formats are intended to facilitate standardized and comparable research in this area. Further studies are warranted to fully elucidate the biological potential of this and related β -keto esters, potentially leading to the discovery of new therapeutic agents or agrochemicals.

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